molecular formula C11H16O3S B1611549 Pentyl benzenesulfonate CAS No. 80-45-5

Pentyl benzenesulfonate

Cat. No. B1611549
CAS RN: 80-45-5
M. Wt: 228.31 g/mol
InChI Key: NMIXYXGUYJTFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl benzenesulfonate, also known as PBS, is an organic compound that has been widely used in scientific research as a surfactant and emulsifier. It is a colorless, odorless, and water-soluble substance that has numerous applications in various industries, including pharmaceuticals, cosmetics, and textiles.

Scientific Research Applications

1. Medicinal Chemistry and Drug Development

Pentyl benzenesulfonate, particularly in its oxadiazole substituted benzenesulfonamide form, has been identified as a potent and selective beta3 adrenergic receptor agonist. This compound, noted for its high oral bioavailability in dogs and rats, is a significant development in the realm of beta3 adrenergic receptor agonists, often used in medicinal chemistry for treating various conditions (Feng et al., 2000).

2. Micellar Structure and Surfactant Research

Research on sodium p-n-dodecylbenzenesulfonate and its branched chain isomer, sodium p-1-(pentylheptyl)benzenesulfonate, has been conducted using small-angle neutron scattering measurements. This study provides valuable insights into the micellar growth and structure of these surfactants, which is crucial for understanding their behavior in various applications, such as in detergents and other cleaning agents (Caponetti et al., 1987).

3. Anticancer Research

In the field of cancer research, phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates, a new family of antimitotic prodrugs, have been studied for their bioactivation in breast cancer cells expressing CYP1A1. These compounds, especially those with an n-pentyl side chain, have shown promising antiproliferative activity and selectivity towards CYP1A1-positive breast cancer cells, making them significant in the development of targeted cancer therapies (Chavez Alvarez et al., 2023).

4. Inorganic Chemistry

In the domain of inorganic chemistry, silver benzenesulfonate has been investigated as a layered ‘inorgano–organic’ solid. This research contributes to understanding the intricatenetworks formed by sulfonate-bridged silver(I) centers combined with organic phenyl groups, leading to unique hexagonal arrays. Such studies are vital for the development of novel materials and compounds in inorganic chemistry (Shimizu et al., 1999).

5. Environmental Chemistry

The environmental properties of sulfonated compounds like pentyl benzenesulfonate have been studied for their potential toxic effects. Monitoring these compounds in sewage treatment plants is crucial for understanding their environmental impact, particularly in terms of toxicity and removal efficiency during waste treatment processes (Alonso et al., 2005).

6. Membrane Protein Research

Research on the binding of p-(chloromercuri)benzenesulfonate to membrane proteins of human erythrocytes has been conducted. This study is significant in the context of understanding the inhibition of water transport in cells, a critical aspect in the study of cellular physiology and pathology (Benga et al., 1986).

7. Photodegradation and Environmental Fate

The environmental fate and photodegradation of pentafluorosulfanyl compounds have been explored, where the pentafluorosulfanyl group was found to degrade under mild conditions, forming benzenesulfonate as a final product. Such studies are essential for understanding the environmental impact and degradation pathways of these compounds (Jackson & Mabury, 2009).

8. Polymer Chemistry

In the field of polymer chemistry, the introduction of benzenesulfonate groups to poly(ethylene oxide) oligomers has been investigated. This research is pivotal in designing ion-conductive amorphous matrices, which are integral in developing new materials for various applications, including electronics and energy storage (Ito, Tominaga & Ohno, 1997).

properties

IUPAC Name

pentyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S/c1-2-3-7-10-14-15(12,13)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIXYXGUYJTFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498392
Record name Pentyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentyl benzenesulfonate

CAS RN

80-45-5
Record name Pentyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentyl benzenesulfonate
Reactant of Route 2
Reactant of Route 2
Pentyl benzenesulfonate
Reactant of Route 3
Reactant of Route 3
Pentyl benzenesulfonate
Reactant of Route 4
Reactant of Route 4
Pentyl benzenesulfonate
Reactant of Route 5
Reactant of Route 5
Pentyl benzenesulfonate
Reactant of Route 6
Reactant of Route 6
Pentyl benzenesulfonate

Citations

For This Compound
23
Citations
S Das, S Paul - The Journal of Physical Chemistry B, 2016 - ACS Publications
… the aggregation pattern in the homologous series of sodium benzenesulfonate changes somewhat sharply around sodium butyl benzenesulfonate and sodium pentyl benzenesulfonate…
Number of citations: 37 pubs.acs.org
S Oae, H Togo - Bulletin of the Chemical Society of Japan, 1983 - journal.csj.jp
Organic sulfonic acids, sodium sulfonates, and alkyl sulfonates were readily reduced to the corresponding disulfides in moderate yields upon treatment with a mixture of a …
Number of citations: 21 www.journal.csj.jp
S Das, S Paul - The Journal of Physical Chemistry B, 2015 - ACS Publications
… , and they have found that the aggregation pattern in that homologous series changes somewhat sharply around sodium butyl benzenesulfonate and sodium pentyl benzenesulfonate. …
Number of citations: 13 pubs.acs.org
S Oae, H Togo - Bulletin of the Chemical Society of Japan, 1983 - journal.csj.jp
… Interestingly, pentyl benzenesulfonate, an alkyl arenesulfonate, reacted readily with tetrabutylammonium iodide in benzene affording tetrabutylammonium benzenesulfonate and pentyl …
Number of citations: 85 www.journal.csj.jp
CT Burns, S Shang, R Thapa, MS Mashuta - Tetrahedron Letters, 2012 - Elsevier
… In contrast to a literature report describing quantitative deprotection of pentyl benzenesulfonate by [ n Bu 4 N][I] in refluxing C 6 H 6 in 10 min, 19a we found no reaction occurred when …
Number of citations: 8 www.sciencedirect.com
PC Ho - Journal of colloid and interface science, 1984 - Elsevier
In the past few years we have published several papers on the effect of organic hydrotropic salts on solubility of hydrocarbon in either water, or aqueous/alcohol systems (1-6), and on …
Number of citations: 1 www.sciencedirect.com
T Murai - Agricultural and Biological Chemistry, 1977 - Taylor & Francis
The photodecomposition of O-ethyl S,S-diphenyl phosphorodithiolate (edifenphos) under laboratory ultraviolet light was investigated by using the 35 S-labeled compound. Under …
Number of citations: 9 www.tandfonline.com
T Cohen, RH Ritter, D Ouellette - Journal of the American …, 1982 - ACS Publications
… To 5,5-bis(phenylthio)-l-pentyl benzenesulfonate (1.13 g, 2.55 mmol) in 85.0 mL of 2-butanone was added an excess of sodium iodide (1.98 g, 13.2 mmol). The resulting solution was …
Number of citations: 39 pubs.acs.org
AJ Mcmillan - 2022 - search.proquest.com
Alkyl halides are prevalent in organic chemistry, often finding their way into chemical syntheses due to their broad reactivity. Methods of selective C (sp 3)-H halogenation are therefore …
Number of citations: 3 search.proquest.com
WENBIN CHIAO - 1976 - search.proquest.com
… 2-pentyl benseneoulfonate (A) and 2-methyl-3~ pentyl benzenesulfonate(B). … product from elimination of 2-pentyl benzenesulfonate(A) and2-methyl-3pentyl benzenesulfonate(B) …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.